molecular formula C10H14N2O B12124584 2-amino-N-(2-ethylphenyl)acetamide

2-amino-N-(2-ethylphenyl)acetamide

Cat. No.: B12124584
M. Wt: 178.23 g/mol
InChI Key: FBXMXPCFQIEBBC-UHFFFAOYSA-N
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Description

2-amino-N-(2-ethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-ethylphenyl group and an amino group is attached to the alpha carbon of the acetamide. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-ethylphenylamine attacks the carbonyl carbon of chloroacetamide, resulting in the formation of the desired product .

Reaction Conditions:

    Reagents: 2-ethylphenylamine, chloroacetamide

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-amino-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-methylphenyl)acetamide
  • 2-amino-N-(2-chlorophenyl)acetamide
  • 2-amino-N-(2-bromophenyl)acetamide

Uniqueness

2-amino-N-(2-ethylphenyl)acetamide is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-amino-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C10H14N2O/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13)

InChI Key

FBXMXPCFQIEBBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN

Origin of Product

United States

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